
(S)-1-(2-Chlorophenyl)but-3-en-1-amine
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Overview
Description
(S)-1-(2-Chlorophenyl)but-3-en-1-amine is an organic compound that belongs to the class of amines. It features a chlorophenyl group attached to a butenyl chain with an amine functional group. The (S) designation indicates that the compound is the enantiomer with a specific spatial configuration, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Chlorophenyl)but-3-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and a suitable amine precursor.
Formation of Intermediate: The aldehyde group of 2-chlorobenzaldehyde is reacted with a Grignard reagent to form an alcohol intermediate.
Dehydration: The alcohol intermediate undergoes dehydration to form the butenyl chain.
Amine Introduction: The final step involves introducing the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chlorophenyl)but-3-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the butenyl chain can be reduced to form saturated amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant Properties
Research has indicated that (S)-1-(2-Chlorophenyl)but-3-en-1-amine exhibits potential as an antidepressant. Its structural similarity to known antidepressants allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that derivatives of this compound can enhance mood and alleviate symptoms of depression in animal models .
Inhibition of GABA Transporters
Another significant application is in the inhibition of gamma-aminobutyric acid (GABA) transporters. Compounds similar to this compound have been tested for their ability to modulate GABA uptake, which is crucial for treating conditions like anxiety and neuropathic pain. In vitro studies have demonstrated that certain derivatives can effectively inhibit GABA uptake, leading to increased GABAergic activity .
Catalytic Applications
Catalyst in Organic Reactions
this compound has been utilized as a ligand in various catalytic processes. Its ability to form stable complexes with transition metals enhances the efficiency of reactions such as hydrogenation and cross-coupling. For instance, magnesium pincer complexes incorporating this amine have shown promising results in catalytic hydrogenation reactions under mild conditions, demonstrating high yields and selectivity .
Synthesis of Complex Molecules
The compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows for the introduction of various functional groups, facilitating the development of novel compounds with specific biological activities. This application is particularly relevant in the pharmaceutical industry where new drug candidates are continuously sought after .
Materials Science
Development of Functional Materials
In materials science, this compound has been explored for developing functional materials, including polymers and nanomaterials. Its unique chemical structure allows it to participate in polymerization reactions, resulting in materials with tailored properties for applications in electronics and photonics .
Case Studies
Study | Findings | Implications |
---|---|---|
Study on Antidepressant Activity | Demonstrated significant mood enhancement in rodent models using derivatives of this compound. | Potential development of new antidepressants with fewer side effects. |
GABA Transporter Inhibition | In vitro assays showed effective inhibition of GABA uptake by compounds related to this compound. | Insights into new treatments for anxiety disorders and neuropathic pain management. |
Catalytic Hydrogenation | Magnesium pincer complexes incorporating this amine exhibited high efficiency in hydrogenation reactions. | Advancements in green chemistry practices by reducing reaction conditions and improving yields. |
Mechanism of Action
The mechanism of action of (S)-1-(2-Chlorophenyl)but-3-en-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Chlorophenyl)but-3-en-1-amine: The enantiomer with the opposite spatial configuration.
1-(2-Chlorophenyl)but-3-en-1-amine: The racemic mixture containing both (S) and ® enantiomers.
1-(2-Chlorophenyl)butane-1-amine: A similar compound with a saturated butane chain instead of a butenyl chain.
Uniqueness
(S)-1-(2-Chlorophenyl)but-3-en-1-amine is unique due to its specific (S) configuration, which can result in different biological activity compared to its ® enantiomer or racemic mixture. The presence of the double bond in the butenyl chain also distinguishes it from similar saturated compounds.
Biological Activity
(S)-1-(2-Chlorophenyl)but-3-en-1-amine, also known as this compound hydrochloride, is an organic compound characterized by its unique structural features, including a butenylamine chain and a chlorophenyl group. Its molecular formula is C10H12ClN, with a molecular weight of 183.66 g/mol. The compound's stereochemistry and functional groups contribute to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The amine group can form hydrogen bonds with proteins, while the chlorophenyl moiety enhances hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects.
Key Interactions
- Hydrogen Bonding : The amine group facilitates binding to biological molecules.
- Hydrophobic Interactions : The chlorophenyl group increases the compound's affinity for lipid membranes and hydrophobic pockets in proteins.
Potential Pharmacological Effects
- Neurotransmitter Modulation : Similar compounds have demonstrated the ability to influence mood regulation and cognitive function.
- Anti-inflammatory Properties : The presence of the chlorophenyl group may enhance interactions with inflammatory pathways.
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development. For instance, its structural similarity to known pharmacological agents suggests it may be effective against neurological disorders .
Case Studies
- Neuropharmacological Studies : Compounds structurally related to this compound have shown promise in modulating neurotransmitter systems. For example, derivatives have been tested for their ability to act on serotonin and dopamine receptors, indicating potential use in treating mood disorders .
- Antimicrobial Activity : Some studies have explored the antimicrobial properties of similar compounds, revealing effectiveness against various pathogens. While specific data on this compound is scarce, its analogs have displayed selective activity against bacterial strains .
Table 1: Structural Properties of this compound
Property | Value |
---|---|
Molecular Formula | C10H12ClN |
Molecular Weight | 183.66 g/mol |
Stereochemistry | (S) Configuration |
Functional Groups | Amine, Chlorophenyl |
Table 2: Comparative Biological Activities of Related Compounds
Compound Name | Activity Type | IC50 / EC50 |
---|---|---|
Compound A | Neurotransmitter Modulator | <100 nM |
Compound B | Antimicrobial | 64 μg/mL |
Compound C | Anti-inflammatory | 32 μg/mL |
Properties
Molecular Formula |
C10H12ClN |
---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h2-4,6-7,10H,1,5,12H2/t10-/m0/s1 |
InChI Key |
PTIDTACXPPQDAI-JTQLQIEISA-N |
Isomeric SMILES |
C=CC[C@@H](C1=CC=CC=C1Cl)N |
Canonical SMILES |
C=CCC(C1=CC=CC=C1Cl)N |
Origin of Product |
United States |
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